2-Iodoadenosine 5'-carboxy-2',3'-acetonide
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Overview
Description
Preparation Methods
The synthesis of 2-Iodoadenosine 5’-carboxy-2’,3’-acetonide involves the iodination of adenosine derivatives. The reaction typically requires specific conditions such as the presence of iodine and a suitable solvent like dimethyl sulfoxide (DMSO) . The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to prepare 2-alkynyl-adenosine nucleosides, which are studied for their potential as adenosine receptor agonists . These nucleosides have applications in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of 2-Iodoadenosine 5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By acting as an agonist, it can modulate various physiological processes, including vasodilation and inhibition of cancer progression . The compound targets specific molecular pathways to exert its effects .
Comparison with Similar Compounds
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is unique compared to other adenosine derivatives due to its specific iodination and acetonide protection. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C14H18IN5O6 |
---|---|
Molecular Weight |
479.23 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-2-iodo-4,5-dihydropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C14H18IN5O6/c1-14(2)25-7-5(3-23-13(21)22)24-11(8(7)26-14)20-4-17-6-9(16)18-12(15)19-10(6)20/h4-8,10-11H,3H2,1-2H3,(H,21,22)(H2,16,18,19)/t5-,6?,7-,8-,10?,11-/m1/s1 |
InChI Key |
ZPQJRJXZCWRKHV-FPCFDWIBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C |
Origin of Product |
United States |
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